molecular formula C8H6N2O6 B1345498 2-Methyl-3,5-dinitrobenzoic acid CAS No. 28169-46-2

2-Methyl-3,5-dinitrobenzoic acid

Cat. No.: B1345498
CAS No.: 28169-46-2
M. Wt: 226.14 g/mol
InChI Key: CDVNZMKTJIBBBV-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-Methyl-3,5-dinitrobenzoic acid (CAS: 28169-46-2) is a nitro-substituted aromatic carboxylic acid with the molecular formula C₈H₆N₂O₆ (molecular weight: 226.15 g/mol). It features a benzene ring substituted with a methyl group at position 2, nitro groups at positions 3 and 5, and a carboxylic acid group at position 1. The compound is synthesized via esterification of its precursor, this compound, using methanol and sulfuric acid as a catalyst, yielding colorless crystals after recrystallization .

Crystal Structure Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group: C2/c) with lattice parameters:

  • $ a = 26.8441(16) \, \text{Å}, \, b = 5.1044(3) \, \text{Å}, \, c = 13.8853(10) \, \text{Å}, \, \beta = 104.544(3)^\circ $, and $ V = 1841.6(2) \, \text{Å}^3 $.
    Disorder is observed in the nitro groups and hydrogen atoms, with intra- and intermolecular C–H···O hydrogen bonds stabilizing the structure in zigzag polymeric chains .

Applications The compound serves as a key intermediate in synthesizing isocoumarins, bioactive molecules with antitumor and anticancer properties . It also generates N-heterocyclic carbene (NHC)-bound o-quinodimethane (o-QDM) intermediates for enantioselective synthesis of tetracyclic δ-lactones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid. The nitration process typically involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar nitration protocols but with optimized conditions for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with cellular membranes and enzymes. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with ergosterol synthesis, a crucial component of fungal cell membranes . The nitro groups play a significant role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs with Nitro and Carboxylic Acid Groups

(a) 3,5-Dinitrobenzoic Acid

  • Molecular Formula : C₇H₄N₂O₆.
  • Key Differences : Lacks the methyl group at position 2.
  • Properties : Higher acidity due to electron-withdrawing nitro groups.
  • Applications : Used as a derivatizing agent in chromatography and colorimetric assays (e.g., detection of mefenamic acid) .

(b) 2,4-Dinitrotoluene

  • Molecular Formula : C₇H₆N₂O₄.
  • Key Differences : Replaces the carboxylic acid group with a methyl group.
  • Properties : Less polar; used as an explosive precursor.
  • Structural Insight : The absence of a carboxylic acid group reduces hydrogen-bonding interactions compared to 2-methyl-3,5-dinitrobenzoic acid .

Derivatives with Functional Group Modifications

(a) Methyl 2-Methyl-3,5-dinitrobenzoate

  • Molecular Formula : C₉H₈N₂O₆.
  • Key Differences : Carboxylic acid is esterified to a methyl ester.
  • Structural Impact : The ester group increases hydrophobicity and alters crystal packing. Dihedral angles between the benzene ring and ester group (24.27°) differ significantly from the parent acid .

(b) 2-Chloro-3,5-dinitrobenzoic Acid

  • Molecular Formula : C₇H₃ClN₂O₆.
  • Key Differences : Methyl group replaced by chlorine.
  • Properties : Enhanced reactivity in nucleophilic substitution reactions due to the Cl substituent.
  • Applications : Intermediate in agrochemical synthesis .

Halogenated and Amino-Substituted Analogs

(a) 3,5-Dibromobenzoic Acid

  • Molecular Formula : C₇H₄Br₂O₂.
  • Key Differences : Nitro groups replaced by bromine atoms.
  • Properties : Lower acidity; used in coordination chemistry due to Br’s polarizability .

(b) 4-Amino-3,5-dinitrobenzoic Acid (ADBA)

  • Molecular Formula : C₇H₅N₃O₆.
  • Key Differences: Amino group at position 4.
  • Applications : Chromogenic reagent in diazo coupling reactions for pharmaceutical assays .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
This compound C₈H₆N₂O₆ 2-CH₃, 3,5-NO₂, 1-COOH Not reported Isocoumarin synthesis , NHC catalysis
3,5-Dinitrobenzoic acid C₇H₄N₂O₆ 3,5-NO₂, 1-COOH 202–204 Derivatizing agent
2-Chloro-3,5-dinitrobenzoic acid C₇H₃ClN₂O₆ 2-Cl, 3,5-NO₂, 1-COOH Not reported Agrochemical intermediate
Methyl 2-methyl-3,5-dinitrobenzoate C₉H₈N₂O₆ 2-CH₃, 3,5-NO₂, 1-COOCH₃ Not reported Crystallography studies

Biological Activity

2-Methyl-3,5-dinitrobenzoic acid (MDNB) is a chemical compound with the molecular formula C8H6N2O6C_8H_6N_2O_6 and a molecular weight of 226.14 g/mol. It is recognized for its diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds and isoquinolones. This article explores the biological activity of MDNB, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

  • Molecular Formula : C8H6N2O6C_8H_6N_2O_6
  • Molecular Weight : 226.14 g/mol
  • CAS Number : 28169-46-2
  • Solubility : Soluble in water

Pharmacological Properties

MDNB has been studied for its potential anti-cancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, Varanda et al. (2004) reported that MDNB derivatives showed significant anti-cancer activity, suggesting its utility in developing new cancer therapies .

The mechanism by which MDNB exerts its biological effects is not fully elucidated; however, it is suggested that the nitro groups in its structure may play a crucial role in mediating interactions with biological macromolecules, potentially leading to oxidative stress and subsequent apoptosis in cancer cells .

Toxicological Profile

MDNB is categorized as a hazardous substance. It can cause skin and eye irritation upon contact, and inhalation may lead to respiratory issues . The following table summarizes the toxicological data:

Toxicity Parameter Value
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Anti-Cancer Activity

A study by Varanda et al. (2004) evaluated the anti-cancer potential of MDNB derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Analytical Applications

MDNB has also been utilized in analytical chemistry as a reagent for creatinine assays. A method involving methyl-3,5-dinitrobenzoate demonstrated improved specificity and precision over traditional picrate methods, making it a valuable tool in clinical laboratories .

Synthesis and Derivatives

MDNB serves as a precursor for synthesizing various heterocyclic compounds and isoquinolones, which have their own biological activities. This versatility highlights the importance of MDNB in medicinal chemistry.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methyl-3,5-dinitrobenzoic acid?

The synthesis typically involves nitration of a methyl-substituted benzoic acid precursor. For example, benzoic acid derivatives undergo nitration using a mixture of concentrated nitric acid and oleum (fuming sulfuric acid) at controlled temperatures (60–80°C) to introduce nitro groups at the 3- and 5-positions. Optimization of molar ratios (e.g., 3.4:1 HNO₃:substrate) and reaction duration (10 hours) can yield this compound with ~72% purity . Post-synthesis purification via recrystallization from ethanol/water mixtures is critical to remove impurities .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system with planar benzene rings and nitro groups oriented at dihedral angles (e.g., 60.21° and 4.22° relative to the aromatic ring). Hydrogen bonding (C–H···O) stabilizes the lattice, forming zigzag polymeric chains. Software like SHELXL (via the WinGX suite) refines structural parameters, achieving R-factors of ~0.035 .

Q. What spectroscopic methods characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify methyl, nitro, and carboxyl groups.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1530–1350 cm1^{-1} (asymmetric/symmetric NO₂ stretches) confirm functional groups.
  • UV-Vis : pH-dependent spectral shifts (e.g., absorption maxima at 425 nm under alkaline conditions) indicate acid-base equilibria .

Advanced Research Questions

Q. What reaction mechanisms govern the alkaline hydrolysis of nitroaromatic compounds like this compound?

Q. What are the ecotoxicological impacts and assessment methods for this compound?

Q. How does this compound behave in metal coordination chemistry?

The compound forms 1D polymeric chains with metals like Sr2+^{2+}. The carboxylate group bridges metal centers, with Sr–O bond lengths ranging 2.48–2.81 Å. Coordination environments are octahedral (six oxygen donors from carboxylates and nitro groups). Such complexes are characterized by SCXRD and FTIR .

Q. Methodological Notes

  • Crystallography : Use SHELXTL or OLEX2 for structure refinement .
  • Photodegradation : UV/H2_2O2_2 systems degrade nitroaromatics but require toxicity screening of intermediates .
  • Synthetic Optimization : Monitor reactions via TLC and adjust nitration stoichiometry to avoid over-oxidation .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNZMKTJIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067360
Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Molecular Weight

226.14 g/mol
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CAS No.

28169-46-2
Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name 3,5-Dinitro-o-toluic acid
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Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-3,5-dinitrobenzoic acid
2-Methyl-3,5-dinitrobenzoic acid
2-Methyl-3,5-dinitrobenzoic acid
2-Methyl-3,5-dinitrobenzoic acid
2-Methyl-3,5-dinitrobenzoic acid
2-Methyl-3,5-dinitrobenzoic acid

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